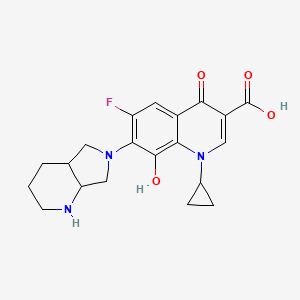
Moxifloxacin Impurity E
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Moxifloxacin Impurity E is a chemical compound related to Moxifloxacin, a fluoroquinolone antibiotic. Moxifloxacin is widely used to treat various bacterial infections, including respiratory and skin infections. Impurity E is one of the degradation products or by-products formed during the synthesis or storage of Moxifloxacin. Understanding and controlling impurities like Impurity E is crucial for ensuring the safety and efficacy of pharmaceutical products.
Méthodes De Préparation
The preparation of Moxifloxacin Impurity E involves several steps. One method includes the alkalization of Moxifloxacin hydrochloride using sodium bicarbonate solution to obtain Moxifloxacin free alkali. This is followed by demethylation of the free alkali, and the final product is obtained through recrystallization and refining . This synthetic route is relatively straightforward and yields a high-purity product suitable for research and chemical standard applications.
Analyse Des Réactions Chimiques
Moxifloxacin Impurity E undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Hydrolysis: This reaction involves the breaking of a bond in a molecule using water. Acidic or basic conditions can catalyze this reaction.
The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
Moxifloxacin Impurity E has several scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry to ensure the quality and purity of Moxifloxacin.
Biology: It helps in studying the metabolic pathways and degradation products of Moxifloxacin in biological systems.
Medicine: It is used in the development and validation of analytical methods for the quantification of impurities in pharmaceutical formulations.
Industry: It is used in the quality control and assurance processes in the pharmaceutical industry to ensure the safety and efficacy of Moxifloxacin products
Mécanisme D'action
The mechanism of action of Moxifloxacin Impurity E is not well-documented, as it is primarily a by-product rather than an active pharmaceutical ingredient. Moxifloxacin itself functions by inhibiting type II DNA topoisomerases, which are essential for bacterial DNA replication and transcription. This inhibition leads to the disruption of bacterial cell division and ultimately results in bacterial cell death .
Comparaison Avec Des Composés Similaires
Moxifloxacin Impurity E can be compared with other impurities and degradation products of Moxifloxacin, such as:
- Moxifloxacin Impurity A
- Moxifloxacin Impurity B
- Moxifloxacin Impurity C
- Moxifloxacin Impurity D
- Moxifloxacin Impurity F
Each of these impurities has unique chemical structures and properties. This compound is unique due to its specific formation pathway and the conditions under which it is produced .
Propriétés
IUPAC Name |
7-(1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridin-6-yl)-1-cyclopropyl-6-fluoro-8-hydroxy-4-oxoquinoline-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN3O4/c21-14-6-12-16(24(11-3-4-11)8-13(18(12)25)20(27)28)19(26)17(14)23-7-10-2-1-5-22-15(10)9-23/h6,8,10-11,15,22,26H,1-5,7,9H2,(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRASTQSQRDRSEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(CC2NC1)C3=C(C=C4C(=C3O)N(C=C(C4=O)C(=O)O)C5CC5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

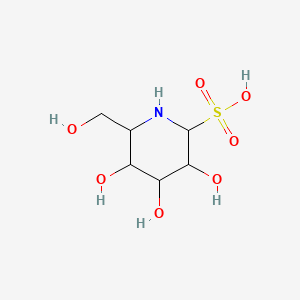

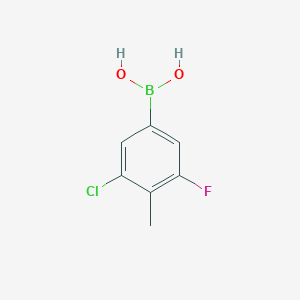
![2-[[2-[[(3,5-dimethylphenyl)-oxomethyl]-methylamino]-1-oxo-3-(4-phenylphenyl)propyl]amino]-3-(1H-indol-3-yl)propanoic acid](/img/structure/B13402553.png)

![8-Methyl-2-(3-nitrophenyl)-3-piperazin-1-ylmethyl-imidazo[1,2-a]pyridine](/img/structure/B13402572.png)

![(2S)-5-amino-2-[[2,2-dideuterio-2-(2,3,4-trideuteriophenyl)acetyl]amino]-5-oxopentanoic acid](/img/structure/B13402586.png)
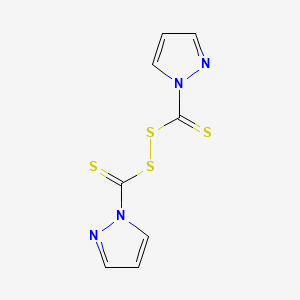
![[1-(4-fluorophenyl)-6-(1-methylpyrazol-4-yl)sulfonyl-4,5,7,8-tetrahydropyrazolo[3,4-g]isoquinolin-4a-yl]-[4-(trifluoromethyl)pyridin-2-yl]methanone](/img/structure/B13402594.png)
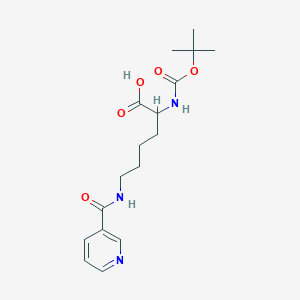
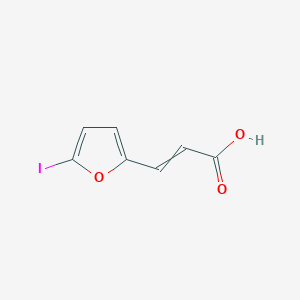
![Perfluoro-n-[1,2-13C2]undecanoic acid](/img/structure/B13402608.png)
